RF9 Trifluoroacetate
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Overview
Description
Preparation Methods
RF9 Trifluoroacetate is synthesized through a series of chemical reactions involving the coupling of 1-Adamantanecarbonyl chloride with Arg-Phe-NH2, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction. Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
RF9 Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RF9 Trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Mechanism of Action
RF9 Trifluoroacetate acts as a potent competitive antagonist of neuropeptide FF receptors (NPFF1R and NPFF2R). It binds to these receptors with high affinity, blocking the effects of neuropeptide FF and preventing its antiopioid activity . This mechanism enhances the analgesic effects of opioids and reduces the development of opioid tolerance . The molecular targets involved include the NPFF1R and NPFF2R receptors, and the pathways affected are related to pain modulation and opioid signaling .
Comparison with Similar Compounds
RF9 Trifluoroacetate is unique in its high affinity for neuropeptide FF receptors and its potent antiopioid activity. Similar compounds include other neuropeptide FF receptor antagonists such as:
RFamide-related peptide-3 (RFRP-3): Another member of the RFamide family that has similar receptor binding properties but different physiological effects.
Kisspeptin: A neuropeptide that also interacts with GnRH neurons but has distinct effects on reproductive hormone regulation.
This compound stands out due to its specific action on NPFF receptors and its potential therapeutic applications in pain management .
Properties
Molecular Formula |
C28H39F3N6O5 |
---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H38N6O3.C2HF3O2/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26;3-2(4,5)1(6)7/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30);(H,6,7)/t17?,18?,19?,20-,21-,26?;/m0./s1 |
InChI Key |
GPVFYPYIOXHDCU-FKYMWANDSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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